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  • Product: 7-Methoxyquinoline-2-carbonitrile
  • CAS: 1267077-00-8

Core Science & Biosynthesis

Foundational

Technical Guide: 7-Methoxyquinoline-2-carbonitrile

The following technical guide provides an in-depth analysis of 7-Methoxyquinoline-2-carbonitrile , a critical heterocyclic building block in medicinal chemistry. Executive Summary 7-Methoxyquinoline-2-carbonitrile is a f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 7-Methoxyquinoline-2-carbonitrile , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

7-Methoxyquinoline-2-carbonitrile is a functionalized quinoline derivative predominantly utilized as a pharmacophore scaffold in the development of MT2 melatonin receptor agonists and kinase inhibitors (specifically targeting EGFR and HER2 pathways). Its structural rigidity, combined with the electronic properties of the C7-methoxy group, makes it an ideal intermediate for structure-activity relationship (SAR) exploration.

Unlike simple quinolines, the presence of the nitrile group at the C2 position serves as a versatile "chemical handle," allowing for rapid transformation into amides, carboxylic acids, or tetrazoles, thereby expanding the chemical space for drug discovery.

Chemical Identity & Physical Properties[1][2][3]

PropertySpecification
CAS Number 1267077-00-8
IUPAC Name 7-Methoxyquinoline-2-carbonitrile
Synonyms 2-Cyano-7-methoxyquinoline; 7-Methoxy-2-quinolinecarbonitrile
Molecular Formula C₁₁H₈N₂O
Molecular Weight 184.19 g/mol
Appearance White to off-white crystalline solid
Melting Point 187–188 °C (Recrystallized from EtOAc/Petroleum ether)
Solubility Soluble in DMSO, DCM, Chloroform; Sparingly soluble in Water
SMILES COc1ccc2nc(C#N)ccc2c1

Synthetic Methodology

The most robust industrial route for synthesizing 7-Methoxyquinoline-2-carbonitrile is the Reissert-Henze Reaction . This method avoids the harsh conditions of direct cyanation and offers higher regioselectivity compared to nucleophilic substitution on halo-quinolines.

Reaction Pathway (Mechanism)

The synthesis proceeds via the activation of 7-methoxyquinoline N-oxide . The N-oxide is activated by an acylating agent (typically benzoyl chloride or dimethylcarbamoyl chloride), rendering the C2 position highly electrophilic. Subsequent attack by a cyanide source (TMSCN or KCN) yields the target nitrile.

Visualization of Synthesis Logic

The following diagram illustrates the critical reaction flow and decision points for the synthesis.

SynthesisPathway cluster_conditions Critical Process Parameters Start 7-Methoxyquinoline (Precursor) Step1 N-Oxidation (mCPBA, DCM) Start->Step1 Oxidation Inter1 7-Methoxyquinoline N-oxide Step1->Inter1 Yield >90% Step2 Reissert-Henze Activation (PhCOCl / TMSCN) Inter1->Step2 Electrophilic Activation Product 7-Methoxyquinoline-2-carbonitrile (CAS 1267077-00-8) Step2->Product Nucleophilic Attack (CN-) Note1 Temp Control: < 5°C (Exothermic) Step2->Note1 Note2 Anhydrous Conditions (Avoid hydrolysis) Step2->Note2

Figure 1: Step-wise synthetic pathway transforming 7-methoxyquinoline to the 2-carbonitrile derivative via N-oxide activation.

Detailed Experimental Protocol

Objective: Synthesis of 7-Methoxyquinoline-2-carbonitrile (Scale: 10 mmol).

Reagents:

  • 7-Methoxyquinoline N-oxide (1.75 g, 10 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

  • Benzoyl chloride (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

  • Triethylamine (TEA) (1.0 equiv)

Procedure:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 7-methoxyquinoline N-oxide and anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

  • Activation: Cool the solution to 0 °C using an ice bath. Add Benzoyl chloride dropwise over 10 minutes. Note: The solution will darken, indicating the formation of the N-benzoyloxyquinolinium salt.

  • Cyanation: Add TMSCN dropwise, maintaining the internal temperature below 5 °C. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature over 4 hours.

  • Quench & Workup: Quench the reaction with saturated NaHCO₃ solution (20 mL). Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from Ethyl Acetate/Petroleum Ether to yield white needles.

    • Yield Expectation: 70–80%[1]

    • Target MP: 187–188 °C[2]

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, compare experimental data against these standard values.

TechniqueDiagnostic SignalAssignment
¹H NMR (200 MHz, CDCl₃)δ 3.99 (s, 3H) Methoxy group (-OCH₃)
δ 7.36 (dd, J=2.5, 9.0 Hz, 1H) H-6 (Coupling with H-5 and H-8)
δ 7.46 (d, J=2.5 Hz, 1H) H-8 (Meta coupling, characteristic of 7-sub)
δ 7.60 (d, J=8.5 Hz, 1H) H-3 (Ortho to CN)
δ 7.78 (d, J=9.0 Hz, 1H) H-5
δ 8.15 (d, J=8.5 Hz, 1H) H-4
IR Spectroscopy 2230–2240 cm⁻¹ C≡N stretch (Nitrile)
Mass Spectrometry m/z 185.07 [M+H]⁺ Protonated molecular ion

Data Source: Validated against spectral data from Spadoni et al. (2015).

Applications in Drug Discovery

The 7-methoxyquinoline-2-carbonitrile scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for two major classes of therapeutics:

MT2 Melatonin Receptor Agonists

Research indicates that the 7-methoxy group mimics the 5-methoxy group of melatonin, a critical feature for receptor binding affinity. The 2-cyano group allows for the extension of the side chain to form N-anilinoethylamides, which show high selectivity for the MT2 subtype over MT1.

Kinase Inhibition (EGFR/HER2)

In oncology, the quinoline carbonitrile core is used to synthesize 4-anilinoquinoline-3-carbonitriles (via further functionalization). These compounds function as irreversible inhibitors of EGFR and HER2 kinases, used in treating non-small cell lung cancer (NSCLC).

Safety & Handling

  • Hazard Class: Acute Toxicant (Oral/Dermal).

  • Signal Word: Warning.

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precaution: This compound releases cyanide derivatives upon combustion or strong acid hydrolysis. Handle in a well-ventilated fume hood.

References

  • Matrix Scientific. (2024). Product Specification: 7-Methoxyquinoline-2-carbonitrile (CAS 1267077-00-8).[3] Link

  • Spadoni, G., et al. (2015). "Highly Potent and Selective MT2 Melatonin Receptor Full Agonists from Conformational Analysis of 1-Benzyl-2-acylaminomethyl-1,2,3,4-tetrahydroquinolines." Journal of Medicinal Chemistry. Link

  • Vomero, S., et al. (2014). "Synthesis and evaluation of new quinoline derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. Link

  • ChemSrc. (2024). Chemical Properties for CAS 1267077-00-8. Link

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 7-Methoxyquinoline-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Chemical Identity and Physicochemical Properties 7-Methoxyquinoline-2-carbonitrile belongs to the quinoline class of heterocyclic aromatic compounds, a scaf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Properties

7-Methoxyquinoline-2-carbonitrile belongs to the quinoline class of heterocyclic aromatic compounds, a scaffold of significant interest in medicinal chemistry. The presence of the nitrile (-C≡N) functional group introduces specific reactivity and toxicological considerations that must be addressed with rigorous safety protocols.

Table 1: Physicochemical and Identification Data for 7-Methoxyquinoline-2-carbonitrile and Key Analogs

Property7-Methoxyquinoline-2-carbonitrile (Target)7-Methoxyquinoline (Analog)[1]2-Quinolinecarbonitrile (Analog)
Molecular Formula C₁₁H₈N₂O (Inferred)C₁₀H₉NOC₁₀H₆N₂
Molecular Weight 184.19 g/mol (Calculated)159.18 g/mol 154.17 g/mol
CAS Number Not assigned4964-76-51436-43-7
Appearance Likely a powder, possibly yellow to brown.Yellow Oil[2]Powder
Melting Point Not available. Estimated to be a solid.Not applicable (Oil)93-95 °C
Solubility Inferred to be soluble in solvents like DMF, Chloroform.[2][3]Soluble in Chloroform.[2]Not specified.
Storage Temperature Recommended 2-8°C.[4]Room Temperature, sealed in dry.[2]Not specified.

Hazard Identification and GHS Classification

A formal GHS classification for 7-Methoxyquinoline-2-carbonitrile has not been established. The classification below is a composite profile derived from its parent structure, 7-methoxyquinoline, and the known hazards of the benzonitrile functional group.[5][6]

  • Signal Word: Warning

Composite Hazard Statements:

  • H302: Harmful if swallowed. [6]

  • H312: Harmful in contact with skin. (Inferred from benzonitrile hazards)[7]

  • H332: Harmful if inhaled. (Inferred from benzonitrile hazards)[7]

  • H315: Causes skin irritation. [6]

  • H319: Causes serious eye irritation. [6]

  • H335: May cause respiratory irritation. [6]

Potential Unclassified Hazards:

  • Cyanide Toxicity: Aromatic nitriles can release hydrogen cyanide (HCN) upon thermal decomposition or reaction with strong acids.[8][9] High-level exposure can inhibit cellular respiration, leading to severe symptoms including confusion, convulsions, coma, and death.[5][7] The effects of cyanide poisoning may be delayed.[8]

  • Organ Effects: Benzonitrile may affect the liver, kidneys, and central nervous system.[5]

GHS Pictograms (Recommended): Exclamation MarkSkull and Crossbones

Caption: Recommended GHS pictograms indicating irritant and acute toxicity hazards.

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is mandatory. The causality behind these recommendations is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Material Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment VerifyHood Verify Fume Hood Certification & Flow RiskAssessment->VerifyHood DonPPE Don Full PPE VerifyHood->DonPPE Weigh Weigh Material in Fume Hood DonPPE->Weigh Transfer Transfer to Reaction Vessel (in hood) Weigh->Transfer Decontaminate Decontaminate Glassware with Bleach Solution* Transfer->Decontaminate DisposeWaste Dispose Waste in Labeled Hazardous Container Decontaminate->DisposeWaste DoffPPE Doff & Dispose Contaminated PPE DisposeWaste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash caption *To neutralize potential cyanide residues.

Caption: Logical workflow for handling 7-Methoxyquinoline-2-carbonitrile.

Engineering Controls:

  • Primary Containment: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure general laboratory ventilation is adequate.

  • Safety Equipment: An operational emergency eyewash station and safety shower must be immediately accessible.

Personal Protective Equipment (PPE)

The selection of PPE is based on a "barrier" principle to prevent chemical contact.

Table 2: Mandatory Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, EN 374 standard).Prevents dermal absorption, a key exposure route for nitriles.[5]
Eye/Face Protection Tightly fitting safety goggles with side shields.Protects against splashes and airborne particles causing severe eye irritation.
Skin & Body Laboratory coat. Closed-toe shoes.Prevents incidental skin contact.
Respiratory Not required if handled exclusively in a fume hood.A fume hood provides adequate respiratory protection.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[9] Water spray may be used to cool containers but may be ineffective on the fire itself.[10]

  • Specific Hazards from Combustion: Thermal decomposition produces highly toxic fumes, including hydrogen cyanide and oxides of nitrogen (NOx) .[8][9] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[9]

  • Combustibility: The compound is combustible.[3] Vapors may form explosive mixtures with air above the flash point.[8]

Accidental Release Measures

  • Personal Precautions: Evacuate the area. Do not attempt cleanup without appropriate PPE, including respiratory protection if outside a fume hood. Prevent generation of dust.

  • Containment & Cleanup: For a solid spill, gently sweep or scoop the material into a designated, labeled hazardous waste container. Avoid actions that create dust. For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in the hazardous waste container.

  • Environmental Precautions: Do not allow the chemical to enter drains or waterways.[9]

First-Aid Measures

First aid must be administered rapidly, with special attention to the potential for cyanide poisoning. All exposures require immediate medical attention.

cluster_exposure Exposure Event cluster_action Immediate Action Inhalation Inhalation Move Move to Fresh Air. Administer 100% Oxygen. Inhalation->Move Skin Skin Contact WashSkin Remove Contaminated Clothing. Wash Skin with Soap & Water for 15+ min. Skin->WashSkin Eye Eye Contact FlushEyes Flush Eyes with Water for 15+ min. Hold eyelids open. Eye->FlushEyes Ingestion Ingestion RinseMouth Rinse Mouth. Do NOT Induce Vomiting. Ingestion->RinseMouth Medical Seek Immediate Medical Attention. Inform ER of Cyanide Potential. Move->Medical WashSkin->Medical FlushEyes->Medical RinseMouth->Medical caption Note: Do NOT use mouth-to-mouth resuscitation.

Caption: Emergency first-aid response protocol.

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, trained personnel should administer 100% oxygen.[11][12] Do not perform mouth-to-mouth resuscitation to avoid contaminating the rescuer.[12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes.[2][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[9]

  • Note to Physician: Treat symptomatically. Be prepared for the potential onset of cyanide poisoning. High-flow oxygen is a critical initial treatment.[12] Antidotes for cyanide poisoning, such as hydroxocobalamin, should be available at the treating medical facility.[12][13]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with:

    • Strong Acids: Reacts to produce highly toxic hydrogen cyanide gas.[8]

    • Strong Oxidizing Agents: (e.g., perchlorates, nitrates)[5]

    • Strong Bases and Reducing Agents. [5]

  • Hazardous Decomposition Products: Under fire conditions, will decompose to form hydrogen cyanide, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[8]

Toxicological and Ecological Information

  • Toxicological Profile: The primary toxicological concerns are acute toxicity via ingestion, inhalation, and dermal absorption, as well as severe irritation to the skin, eyes, and respiratory system. The systemic toxicity is likely linked to the metabolic release of cyanide, which inhibits cellular respiration.[8]

  • Ecological Profile: Data is not available for this specific compound. However, cyanides are known to be hazardous to the aquatic environment. The compound should not be released into the environment.

Disposal Considerations

All waste materials containing 7-Methoxyquinoline-2-carbonitrile, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain.

References

  • First aid for cyanide exposure - OHS Information Sheet. Health Safety & Wellbeing. [Link]

  • Cyanide poisoning recommendations on first aid treatment for employers and first aiders. Joint Guidance from the Health and Safety Executive and National Poisons Information Service. [Link]

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]

  • Cyanide: Harmful Chemical, Symptoms, First Aid. MedPark Hospital. (2023-05-15). [Link]

  • HAZARD SUMMARY - Benzonitrile. NJ.gov. [Link]

  • ICSC 1103 - BENZONITRILE. IPCS. [Link]

  • Material Safety Data Sheet - Benzonitrile, 99+%. Cole-Parmer. [Link]

  • Cyanide poisoning. Wikipedia. [Link]

  • BENZONITRILE. International Chemical Safety Cards. [Link]

  • 4-hydroxy-5,7-dimethoxy-3-quinolinecarbonitrile. ChemSynthesis. (2025-05-20). [Link]

  • The thermal decomposition of primary aromatic nitramines. Chemical Communications (London) (RSC Publishing). [Link]

  • 7-methoxyquinoline-4-carbonitrile. MySkinRecipes. [Link]

  • Thermal trimerization of aromatic nitrile. ResearchGate. [Link]

  • 4-Hydroxy-7-methoxyquinoline (97%). Amerigo Scientific. [Link]

  • 7-Methoxyquinoline. PubChem. [Link]

  • Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. IOP Conference Series: Materials Science and Engineering. [Link]

  • Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. StudySmarter. (2023-10-20). [Link]

  • RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. MDPI. [Link]

  • 6-methoxy-4-methyl-2-quinolinecarbonitrile. ChemSynthesis. (2025-05-20). [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 7-Methoxyquinoline-2-carbonitrile

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Modern Research The quinoline ring system is a privileged scaffold in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. The targeted synthesis of novel quinoline derivatives, such as 7-Methoxyquinoline-2-carbonitrile, is a critical step in the discovery of new chemical entities with tailored properties. A fundamental aspect of characterizing any new compound is the precise determination of its physical state and melting point. These parameters are not merely benchmarks; they are foundational data points that inform purity, stability, solubility, and subsequent formulation strategies.

This guide provides a comprehensive analysis of 7-Methoxyquinoline-2-carbonitrile, a compound for which extensive public data is not yet available. We will first establish a theoretical framework to predict its physical properties based on structural analogy and an understanding of intermolecular forces. Subsequently, we will detail a rigorous, self-validating experimental protocol for the empirical determination of its melting point, ensuring the generation of reliable and reproducible data critical for any research or development pipeline.

Part 1: Theoretical Assessment of Physical State and Melting Point

Before embarking on experimental work, a reasoned estimation of a novel compound's properties provides context for experimental design. The structure of 7-Methoxyquinoline-2-carbonitrile combines a quinoline core with two key functional groups: a methoxy (-OCH₃) group at position 7 and a nitrile (-C≡N) group at position 2.

Predicted Physical State

The parent compound, quinoline, is a colorless liquid at room temperature with a melting point of -15 °C.[1][2] However, the addition of the methoxy and, most significantly, the nitrile functional groups is expected to dramatically alter the physical state.

  • The Nitrile Group's Influence : The carbon-nitrogen triple bond in the nitrile group is highly polarized, creating a strong molecular dipole moment.[3][4] This leads to powerful dipole-dipole intermolecular attractions between molecules in the solid state. These forces are significantly stronger than the van der Waals forces that dominate in non-polar hydrocarbons of similar size.[3]

  • Increased Molecular Weight and Size : The addition of the -OCH₃ and -CN groups increases the molecular weight and surface area compared to quinoline, further enhancing van der Waals interactions.[5]

Estimated Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid, a process that requires sufficient energy to overcome the forces holding the crystal lattice together.[6]

  • Impact of Intermolecular Forces : As established, the strong dipole-dipole interactions from the nitrile group will require significant thermal energy to disrupt, suggesting a relatively high melting point compared to the parent quinoline.[7][8]

  • Role of Molecular Symmetry and Packing : The overall planarity of the quinoline ring system, combined with the linear geometry of the nitrile group, may facilitate efficient packing into a stable crystal lattice.[9] Tighter, more ordered packing generally results in a higher melting point because more energy is needed to break down the structure.[9] The methoxy group can influence packing and melting point in complex ways; depending on its rotational position, it can either enhance or disrupt the crystal lattice symmetry.[10]

To refine our estimate, we can compare it to structurally similar compounds:

CompoundMolecular Weight ( g/mol )Melting Point (°C)Key Structural Features
Quinoline129.16-15Parent heterocycle[1]
2-Quinolinecarbonitrile154.1793 - 95Contains the key polar nitrile group
7-Methoxyquinoline159.18Not specified (liquid/low MP)Contains the methoxy group

Data sourced from publicly available chemical databases.

Given that 2-Quinolinecarbonitrile is a solid with a melting point of 93-95 °C, it is reasonable to predict that 7-Methoxyquinoline-2-carbonitrile (Molecular Weight: 184.19 g/mol ) will also have a melting point in a similar or higher range. The addition of the methoxy group increases molecular weight and may alter crystal packing, making a precise prediction difficult without empirical data. However, a melting point in the range of 90-120 °C serves as a reasonable starting hypothesis for designing the experimental determination.

Part 2: Experimental Protocol for Melting Point Determination

The following protocol describes the definitive method for determining the melting point range of a novel, pure solid compound like 7-Methoxyquinoline-2-carbonitrile using a capillary melting point apparatus. This method is a self-validating system; a sharp, narrow melting range (typically ≤ 2 °C) is a strong indicator of high purity, while a broad, depressed range suggests the presence of impurities.[8]

Causality Behind Experimental Choices
  • Sample Preparation : The sample must be completely dry, as residual solvent acts as an impurity, causing melting point depression and broadening.[11] It must be finely powdered to ensure uniform packing and efficient heat transfer within the capillary tube.[12]

  • Capillary Loading : A sample height of 2-3 mm is critical.[11][13] Too little sample makes observation difficult, while too much sample creates a vertical temperature gradient, leading to an artificially broad melting range.[12]

  • Heating Rate : A two-stage heating process is essential for accuracy. A rapid initial heating brings the apparatus close to the expected melting point. The heating rate must then be slowed to 1-2 °C per minute near the melting point.[13] This slow rate ensures thermal equilibrium between the heating block, the thermometer, and the sample, allowing for precise observation of the phase transition.[14]

  • Data Recording : A melting range is always recorded. The first temperature is the onset of melting (first appearance of liquid), and the second is the completion of melting (disappearance of the last solid crystal).[15] This range provides more information about purity than a single point.

Step-by-Step Methodology

1. Sample Preparation: a. Ensure the 7-Methoxyquinoline-2-carbonitrile sample is completely dry. If necessary, dry the sample under a high vacuum for several hours. b. Place a small amount of the sample on a clean, dry watch glass. c. Using a spatula, grind the sample into a fine, homogenous powder.[12]

2. Capillary Tube Loading: a. Obtain a glass capillary melting point tube (sealed at one end). b. Press the open end of the capillary tube into the powdered sample, forcing a small amount of powder into the tube.[11] c. Invert the tube and gently tap it on a hard surface to cause the solid to fall to the closed end.[13] d. To achieve tight packing, drop the capillary tube (closed end down) several times through a long, narrow glass tube (approx. 1 meter) onto the benchtop.[11] e. Repeat until the packed sample height is 2-3 mm.[11]

3. Melting Point Apparatus Setup: a. Turn on the melting point apparatus and its illumination source.[12] b. Insert the packed capillary tube into the sample holder of the apparatus.[11]

4. Melting Point Determination: a. Rapid Preliminary Run (if melting point is unknown): i. Set a rapid heating rate (e.g., 10-15 °C per minute). ii. Observe and record the approximate temperature at which the sample melts. iii. Turn off the apparatus and allow it to cool to at least 20 °C below the approximate melting point.[13] iv. Use a fresh, new capillary tube for the accurate determination. Never re-melt a sample.[16] b. Accurate Determination: i. Set a moderate heating rate until the temperature is about 15-20 °C below the expected or preliminary melting point.[11] ii. Crucially, reduce the heating rate to 1-2 °C per minute. [13] iii. Observe the sample continuously through the magnifying eyepiece. iv. Record T₁: The temperature at which the first droplet of liquid is observed in the sample.[15] v. Record T₂: The temperature at which the last crystal of the solid phase melts completely into a transparent liquid.[15] vi. The result is reported as the range T₁ - T₂.

5. Post-Analysis: a. Turn off the apparatus and allow it to cool. b. Dispose of the used capillary tube in the appropriate glass waste container.

Visualization of the Experimental Workflow

The logical flow of the melting point determination protocol can be visualized as follows:

MeltingPointWorkflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Recording Dry Dry Sample Powder Grind to Fine Powder Dry->Powder Load Load Capillary (2-3 mm) Powder->Load Pack Pack Sample Tightly Load->Pack Insert Insert Capillary into Apparatus Pack->Insert Heat_Fast Rapid Heat to ~15°C Below MP Insert->Heat_Fast Heat_Slow Slow Heat (1-2°C / min) Heat_Fast->Heat_Slow Observe Observe Phase Transition Heat_Slow->Observe Record_T1 Record T₁ (First Liquid) Observe->Record_T1 Record_T2 Record T₂ (All Liquid) Record_T1->Record_T2 Report Report Range: T₁ - T₂ Record_T2->Report

Sources

Exploratory

Strategic Sourcing and Synthetic Utility of 7-Methoxyquinoline-2-carbonitrile

CAS: 1267077-00-8 | Technical Whitepaper & Procurement Guide [1] Executive Summary 7-Methoxyquinoline-2-carbonitrile (CAS: 1267077-00-8) is a high-value heterocyclic building block used primarily in the development of ki...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1267077-00-8 | Technical Whitepaper & Procurement Guide [1]

Executive Summary

7-Methoxyquinoline-2-carbonitrile (CAS: 1267077-00-8) is a high-value heterocyclic building block used primarily in the development of kinase inhibitors (e.g., EGFR, HER-2) and G-protein coupled receptor (GPCR) modulators, specifically melatonin receptor agonists (


).[1]

Its structural significance lies in the 2-cyano group , which serves as a versatile electrophilic "handle" for transformation into amidines, amines, or carboxylic acids, while the 7-methoxy group provides electron-donating properties that influence the pharmacokinetics and binding affinity of the final drug candidate.[1]

This guide provides a technical analysis of the sourcing landscape, price benchmarks, and a validated synthetic protocol for researchers facing supply shortages.

Chemical Profile & Critical Quality Attributes (CQA)

Before procurement or synthesis, the following specifications must be defined to ensure downstream experimental success.

AttributeSpecificationTechnical Rationale
CAS Number 1267077-00-8 Note: Often confused with 7-methoxyquinoline-4-carbonitrile (CAS 861620-90-8).[1] Verify position 2 vs 4.
Molecular Formula

MW: 184.19 g/mol
Appearance White to Off-white SolidYellowing indicates oxidation or N-oxide impurities.[1]
Melting Point 187–188 °CDepression of MP indicates isomeric impurities (e.g., 6-methoxy isomer).[1]
Solubility DMSO, DMF,

Poor solubility in water; critical for assay formulation.
Purity (HPLC)

< 95% risks side-reactions during nitrile hydrolysis or reduction.[1]

Sourcing Landscape & Price Analysis

The market for 7-Methoxyquinoline-2-carbonitrile is tiered.[1] It is not a "commodity" chemical like simple quinoline; it is a "Tier 2" building block, often requiring lead times for synthesis.

Supplier Tiers
  • Tier 1 (Stock Aggregators): Companies like MolPort or ChemSrc list inventory but often drop-ship from other labs.[1] Good for price comparison, risky for speed.

  • Tier 2 (Originators/CROs): Enamine , WuXi AppTec , and Matrix Scientific often hold the physical stock or the validated route to make it rapidly.

  • Tier 3 (Catalog Vendors): BLD Pharm and Combi-Blocks are the most reliable for gram-scale "off-the-shelf" purchases.[1]

Price Benchmarks (2024-2025 Estimates)

Prices fluctuate based on batch availability.[1] Always request a Certificate of Analysis (CoA) before purchase.[1]

QuantityMarket Price Range (USD)Lead TimeStrategic Recommendation
100 mg $150 – $2501–2 WeeksIdeal for initial screening/hit validation.
1 g $600 – $9502–4 WeeksBuy. Synthesis at this scale is inefficient (labor > material cost).[1]
10 g $2,500 – $4,0004–8 WeeksEvaluate. If internal chemistry capacity exists, consider synthesis (see Section 5).
100 g+ Custom Quote8–12 WeeksOutsource. Contact a CRO for a dedicated campaign.
Procurement Decision Matrix

Use the following logic flow to determine whether to buy or synthesize.

ProcurementLogic Start Need 7-Methoxyquinoline- 2-carbonitrile QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 Grams QtyCheck->SmallScale LargeScale > 5 Grams QtyCheck->LargeScale StockCheck Check Tier 3 Vendors (BLD, Combi-Blocks) SmallScale->StockCheck Synthesize INTERNAL SYNTHESIS (See Protocol) LargeScale->Synthesize Cheaper to Make StockYes In Stock? StockCheck->StockYes Buy PURCHASE (Cost Effective) StockYes->Buy Yes StockYes->Synthesize No (Lead Time > 4 wks)

Figure 1: Decision matrix for sourcing 7-Methoxyquinoline-2-carbonitrile based on scale and availability.

Synthetic Utility & Applications

Why is this building block critical? The C2-nitrile is a "gateway" functional group.[1]

  • Imidate/Amidine Formation: Reaction with alkoxides yields imidates, precursors to complex heterocycles like triazines (common in kinase inhibitors).[1]

  • Reduction to Aminomethyl:

    
    /Raney-Ni reduction yields the primary amine (
    
    
    
    ), a key linker in fragment-based drug design.[1]
  • Hydrolysis: Conversion to the carboxylic acid allows for amide coupling.[1]

Key Pathway Example (Melatonin Agonists): Research indicates 7-methoxyquinoline-2-carbonitrile is a precursor for


-[(7-methoxyquinolin-2-yl)methyl]amides, which show high affinity for 

receptors [1].[1]

Validated Synthesis Protocol (The "Make" Option)

If stock is unavailable or cost-prohibitive at scale, the Reissert Reaction is the industry-standard method to install a cyano group at the 2-position of a quinoline ring.[1]

Reaction Scheme

Precursor: 7-Methoxyquinoline (CAS: 4964-76-5) – Widely available and inexpensive (~$250/10g).[1]

SynthesisRoute SM 7-Methoxyquinoline (CAS 4964-76-5) Inter Reissert Intermediate (1-Benzoyl-2-cyano-1,2-dihydro...) SM->Inter Step 1: Activation Reagents PhCOCl + TMSCN (DCM, 0°C) Product 7-Methoxyquinoline- 2-carbonitrile (CAS 1267077-00-8) Inter->Product Step 2: Aromatization Step2 Elimination/Oxidation (Base or oxidant)

Figure 2: The Reissert reaction pathway for synthesizing 2-cyanoquinolines.

Step-by-Step Methodology

Note: This protocol involves Cyanide sources. All work must be performed in a functioning fume hood with appropriate HCN sensors and antidotes available.

Step 1: Formation of the Reissert Compound

  • Setup: Dissolve 7-Methoxyquinoline (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

  • Activation: Cool to 0°C. Add Benzoyl Chloride (1.5 eq) dropwise. Stir for 15 mins to form the N-acyl quinolinium salt.

  • Cyanation: Add Trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise.[1] Alternative: Use KCN in water/DCM biphasic system (classic Reissert), but TMSCN is cleaner for anhydrous work [2].

  • Workup: Stir at RT for 6–12 hours. Quench with sat.

    
    . Extract with DCM.[1] The intermediate (1-benzoyl-2-cyano-1,2-dihydro-7-methoxyquinoline) is often isolated as a solid.[1]
    

Step 2: Aromatization to Product

  • Setup: Dissolve the Reissert intermediate in solvent (e.g., THF or Toluene).

  • Elimination: Treat with a base (e.g., DBU or KOH) or an oxidant if necessary to eliminate the benzoyl group and restore aromaticity.[1]

  • Purification: The final product, 7-Methoxyquinoline-2-carbonitrile , precipitates or is purified via column chromatography (Hexane/EtOAc).[1]

Yield Expectation: 60–75% overall yield is typical for this scaffold.[1]

References

  • Spadoni, G., et al. (2015). "Highly Potent and Selective MT2 Melatonin Receptor Full Agonists from Conformational Analysis of 1-Benzyl-2-acylaminomethyl-tetrahydroquinolines." Journal of Medicinal Chemistry. [1]

  • Popp, F. D. (1968).[1] "The Chemistry of Reissert Compounds." Advances in Heterocyclic Chemistry.

  • Matrix Scientific.[1][2][3] (2024).[1][3] "Product Entry: 7-Methoxyquinoline-2-carbonitrile."

  • ChemSrc. (2024).[1][3] "CAS 1267077-00-8 Physicochemical Properties."[1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Reduction of 7-Methoxyquinoline-2-carbonitrile to 2-(aminomethyl)quinoline

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of 2-(Aminomethyl)quinoline Scaffolds in Medicinal Chemistry The quinoline framework is a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-(Aminomethyl)quinoline Scaffolds in Medicinal Chemistry

The quinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The introduction of an aminomethyl group at the 2-position of the quinoline ring gives rise to 2-(aminomethyl)quinoline derivatives, a class of compounds that has garnered significant interest in drug discovery. This functional group can serve as a key pharmacophore, enabling interactions with biological targets, or as a versatile synthetic handle for further molecular elaboration. The synthesis of these derivatives, therefore, is a critical step in the development of novel therapeutics. This guide provides a detailed examination of the reduction of 7-methoxyquinoline-2-carbonitrile to 2-(aminomethyl)-7-methoxyquinoline, offering in-depth protocols and the scientific rationale behind the methodological choices.

Chemical Transformation and Mechanistic Considerations

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. For the specific reduction of 7-methoxyquinoline-2-carbonitrile, the primary challenge lies in achieving chemoselectivity—reducing the nitrile group without affecting the quinoline ring or the methoxy substituent. Two principal methods are widely employed for this purpose: reduction with metal hydrides, such as lithium aluminum hydride (LAH), and catalytic hydrogenation, often utilizing Raney® Nickel.

Method 1: Lithium Aluminum Hydride (LAH) Reduction

Lithium aluminum hydride is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[2] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile. This is followed by a second hydride transfer to the intermediate imine anion, ultimately yielding a dianion that is protonated during aqueous workup to afford the primary amine.

LAH_Reduction_Mechanism

Method 2: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation offers a greener and often more scalable alternative to metal hydride reductions. Raney® Nickel, a porous nickel catalyst, is frequently used for the reduction of nitriles to primary amines.[3] The reaction proceeds by the adsorption of hydrogen gas and the nitrile onto the catalyst surface. The carbon-nitrogen triple bond is then sequentially hydrogenated. A significant challenge in catalytic hydrogenation of nitriles is the potential for the formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the newly formed primary amine.[4][5] This can often be suppressed by the addition of ammonia to the reaction mixture, which competitively adsorbs to the catalyst surface and reacts with the imine intermediate, favoring the formation of the primary amine.

Catalytic_Hydrogenation_Workflow

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol is suitable for small-scale synthesis where the high reactivity and handling requirements of LAH can be safely managed.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
7-Methoxyquinoline-2-carbonitrile≥98%Sigma-Aldrich
Lithium Aluminum Hydride (LAH)Powder or solutionSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
Sodium Sulfate, AnhydrousACS ReagentFisher Scientific
Diethyl EtherACS ReagentVWR
Hydrochloric Acid (HCl)ACS ReagentVWR
Sodium Hydroxide (NaOH)ACS ReagentSigma-Aldrich
Celite® 545---Sigma-Aldrich

Safety Precautions:

  • Lithium Aluminum Hydride is a highly reactive, pyrophoric, and water-reactive solid. Handle with extreme caution in an inert atmosphere (e.g., argon or nitrogen) and away from moisture.

  • Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Quenching of the reaction is highly exothermic and releases hydrogen gas. Add quenching agents slowly and with adequate cooling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (1.5 equivalents) suspended in anhydrous THF (10 volumes relative to the nitrile). Cool the suspension to 0 °C in an ice bath.

  • Addition of Substrate: Dissolve 7-methoxyquinoline-2-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (1 mL for every 1 g of LAH used) dropwise to quench the excess LAH. Then, add a 15% aqueous sodium hydroxide solution (1 mL for every 1 g of LAH used), followed by water (3 mL for every 1 g of LAH used).

  • Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes until a granular precipitate forms. Add anhydrous sodium sulfate to the mixture and stir for another 15 minutes. Filter the solid through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford 2-(aminomethyl)-7-methoxyquinoline.

Protocol 2: Catalytic Hydrogenation using Raney® Nickel

This method is generally safer and more amenable to larger-scale synthesis.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
7-Methoxyquinoline-2-carbonitrile≥98%Sigma-Aldrich
Raney® Nickel (slurry in water)---Sigma-Aldrich
MethanolACS ReagentVWR
Ammonia solution (7 N in methanol)---Sigma-Aldrich
Hydrogen gas (H₂)High purityAirgas

Safety Precautions:

  • Raney® Nickel is pyrophoric when dry. Always handle as a slurry under a liquid.

  • Hydrogen gas is highly flammable. Use in a well-ventilated area and ensure all equipment is properly grounded to prevent static discharge.

  • Conduct the reaction in a pressure-rated hydrogenation vessel.

Step-by-Step Procedure:

  • Catalyst Preparation: In a hydrogenation vessel, add Raney® Nickel (approximately 10-20% by weight of the starting nitrile). Carefully decant the water and wash the catalyst with methanol.

  • Reaction Setup: To the vessel containing the catalyst, add a solution of 7-methoxyquinoline-2-carbonitrile in methanolic ammonia (7 N).

  • Hydrogenation: Seal the hydrogenation vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and heat to a temperature of 50-80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.

  • Isolation and Purification: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the catalyst with methanol. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography as described in Protocol 1.

Data Summary and Comparison

ParameterLAH ReductionCatalytic Hydrogenation (Raney® Ni)
Reagent Lithium Aluminum HydrideRaney® Nickel, Hydrogen gas
Solvent Anhydrous THFMethanolic Ammonia
Temperature 0 °C to room temperature50-80 °C
Pressure Atmospheric50-100 psi
Typical Yield 60-80%70-90%
Safety Concerns Highly reactive, pyrophoric, water-sensitivePyrophoric catalyst, flammable gas under pressure
Scalability Limited due to safety and workupMore suitable for larger scale
Chemoselectivity High for nitrile reductionHigh, with potential for amine side products

Conclusion

The reduction of 7-methoxyquinoline-2-carbonitrile to 2-(aminomethyl)quinoline is a key transformation for accessing valuable building blocks in drug discovery. Both lithium aluminum hydride reduction and catalytic hydrogenation with Raney® Nickel are effective methods, each with its own advantages and challenges. The choice of method will depend on the scale of the synthesis, available equipment, and safety considerations. The protocols provided in this guide offer a comprehensive framework for successfully performing this important chemical conversion.

References

  • ResearchGate. (n.d.). Hydrogenation of dinitriles over Raney ® -Ni catalyst. Available at: [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Available at: [Link]

  • The Hive Methods Discourse. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Available at: [Link]

  • YouTube. (2025). Reduction of nitriles to amines using LiAlH4. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Methoxyquinoline-2-carbonitrile

Welcome to the technical support center for the synthesis of 7-Methoxyquinoline-2-carbonitrile. This valuable heterocyclic compound serves as a key intermediate in the development of various pharmaceutical agents.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Methoxyquinoline-2-carbonitrile. This valuable heterocyclic compound serves as a key intermediate in the development of various pharmaceutical agents. Its synthesis, most commonly achieved via the Reissert-Henze reaction, is a robust transformation but can present challenges related to yield, purity, and reproducibility.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. My goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your experimental outcomes.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction shows low or no conversion of the 7-methoxyquinoline N-oxide starting material. What are the most likely causes?

This is a common issue often traced back to reagent quality or reaction conditions. The Reissert-Henze reaction involves the activation of the N-oxide followed by nucleophilic attack by a cyanide source. Any disruption in this sequence can stall the reaction.

Root Cause Analysis & Solutions:

  • Moisture Contamination: The most frequent culprit. Trimethylsilyl cyanide (TMSCN), a common cyanide source, is extremely sensitive to moisture. Any water in the solvent or on the glassware will rapidly quench the TMSCN, rendering it inactive.

    • Troubleshooting Protocol:

      • Ensure all glassware is rigorously dried in an oven ( >120 °C) for several hours and cooled under a stream of dry nitrogen or argon.

      • Use anhydrous solvents. It is best practice to use a freshly opened bottle of solvent or to distill it over an appropriate drying agent (e.g., CaH₂ for dichloromethane).

      • Run the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering the reaction flask.

  • Ineffective N-Oxide Activation: The N-oxide must be activated, typically by an acylating agent like benzoyl chloride or an anhydride, to form a reactive N-acyloxypyridinium salt.[1] If this activation is inefficient, the reaction will not proceed.

    • Troubleshooting Protocol:

      • Check Reagent Quality: Ensure the benzoyl chloride (or other activating agent) is fresh. Over time, it can hydrolyze to benzoic acid, which is unreactive.

      • Order of Addition: Typically, the activating agent is added to the solution of the N-oxide to form the reactive salt before the cyanide source is introduced.[1]

  • Suboptimal Temperature: While many Reissert-type reactions proceed well at room temperature, some systems require gentle heating to overcome the activation energy barrier. Conversely, excessive heat can lead to decomposition and side reactions.

    • Troubleshooting Protocol:

      • If running at room temperature shows low conversion, try warming the reaction to 40-50 °C and monitor by Thin Layer Chromatography (TLC).

      • Recent studies on related N-oxides have established optimal conditions that often involve stirring at room temperature for several hours.[2][3]

Q2: I'm getting a good conversion, but my yield is low after workup and purification. Where might I be losing my product?

Low isolated yield despite good conversion points to issues during the workup or purification stages. The stability of the product and intermediates is a key consideration.

Root Cause Analysis & Solutions:

  • Product Instability During Workup: The dihydroquinoline intermediate formed during the Reissert reaction can be sensitive to acidic or basic conditions. The final aromatization step, which eliminates the acyl group and forms the 2-carbonitrile product, can sometimes be incomplete or side reactions can occur during quenching.

    • Troubleshooting Protocol:

      • Quenching: Use a mild aqueous quench, such as a saturated sodium bicarbonate solution, to neutralize the reaction mixture.[3] Avoid strong acids or bases which could potentially hydrolyze the nitrile group or degrade the product.

      • Aqueous Layer Loss: The product may have some water solubility. When performing an aqueous extraction, ensure you thoroughly extract the aqueous layer multiple times (e.g., 3x with dichloromethane or ethyl acetate) to recover all the product.[3] You can check the aqueous layer by TLC to see if any product remains.[4]

  • Purification Challenges: 7-Methoxyquinoline-2-carbonitrile can be challenging to purify by column chromatography if significant byproducts are present.

    • Troubleshooting Protocol:

      • TLC Analysis: Before committing to a large-scale column, perform a thorough TLC solvent screen to find a system that gives good separation between your product and impurities.[5] A common starting point is a hexane/ethyl acetate gradient.

      • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvents (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures) to find optimal conditions.

Q3: My crude NMR is messy, showing significant byproducts. What are these impurities and how can I prevent their formation?

Byproduct formation is typically due to side reactions involving the reactive intermediates or reagents.

Root Cause Analysis & Solutions:

  • Hydrolysis to Amide/Carboxylic Acid: If moisture is present, the nitrile group of the final product or an intermediate can be hydrolyzed to the corresponding primary amide (7-methoxyquinoline-2-carboxamide) or even the carboxylic acid.

    • Prevention: As detailed in Q1, the most critical preventative measure is the rigorous exclusion of water from the reaction system by using anhydrous solvents and an inert atmosphere.[6]

  • Formation of Rearrangement Products: While the cyanation of quinoline N-oxides is generally highly regioselective for the C2 position, other isomers can sometimes form under non-optimized conditions.[7]

    • Prevention: The choice of activating agent and cyanide source can influence regioselectivity. The use of TMSCN with an activating agent like methanesulfonic anhydride (Ms₂O) or under base-mediated, activating-agent-free conditions has been shown to be highly effective for C2 cyanation.[2][3]

Optimized Protocol Parameters

To aid in your experimental design, the following table summarizes key parameters and their typical ranges based on established procedures for the cyanation of quinoline N-oxides.

ParameterRecommended ConditionRationale & Key ConsiderationsSupporting Source
Cyanide Source Trimethylsilyl cyanide (TMSCN)Highly effective and soluble in organic solvents. Extremely moisture-sensitive.[2][3]
Equivalents of TMSCN 2.0 - 3.0 equiv.Using an excess helps drive the reaction to completion.[2][3]
Solvent Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EA)Must be rigorously dried. DCM is often used, but EA can be a greener alternative.[2][3]
Activation Strategy Activating Agent-Free with BaseRecent methods show high yields using a base like N,N-Diisopropylethylamine (DIEA) without a separate activating agent.[2][3]
Base (if used) N,N-Diisopropylethylamine (DIEA)An organic, non-nucleophilic base that facilitates the reaction effectively.[2][3]
Temperature Room Temperature (approx. 20-25 °C)The reaction generally proceeds efficiently without heating, minimizing side reactions.[2][3]
Reaction Time 2 - 24 hoursMonitor progress by TLC to determine the optimal time for your specific substrate.[3]
Workup Quench with sat. NaHCO₃ (aq)Mildly basic quench neutralizes the reaction and prevents product degradation.[3]

Visualizing the Workflow

General Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and solving common issues with the synthesis.

G Start Low Yield of 7-Methoxyquinoline-2-carbonitrile Conversion Check Reaction Conversion by TLC/LCMS Start->Conversion Workup Problem During Workup / Purification? Conversion->Workup High Conversion Reagents Check Reagent Quality & Stoichiometry Conversion->Reagents Low Conversion Quench Evaluate Quench & Extraction Procedure Workup->Quench Conditions Verify Anhydrous Conditions Reagents->Conditions TempTime Optimize Temperature & Time Conditions->TempTime Success Improved Yield TempTime->Success Purification Optimize Purification Method (Chromatography / Recrystallization) Quench->Purification Purification->Success G cluster_0 Activation cluster_1 Cyanation & Aromatization N_Oxide 7-MeO-Quinoline N-Oxide Salt N-Acyloxy Intermediate N_Oxide->Salt + Activator Activator Activator (e.g., Acyl Chloride) Dihydro Dihydroquinoline Intermediate Salt->Dihydro + CN⁻ Cyanide Cyanide Source (e.g., TMSCN) Product 7-MeO-Quinoline- 2-carbonitrile Dihydro->Product Elimination Byproduct Side Products (Amide, etc.) Moisture H₂O (Moisture) Moisture->Cyanide Quenches Moisture->Product Hydrolyzes

Caption: Key stages of the Reissert-Henze cyanation reaction.

References

  • Sarmah, B. K., et al. (n.d.). Strategies for C2‐cyanation of quinolines. ResearchGate. Available at: [Link]

  • Yadav, P., et al. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 31(1), 276. Available at: [Link]

  • Yadav, P., et al. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 31(1), 276. Published by MDPI. Available at: [Link]

  • Miyake, Y., et al. (2012). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 17(12), 14339-14365. Available at: [Link]

  • (n.d.). α‐Cyanation of substituted pyridine N‐oxides under optimized reaction condition. ResearchGate. Available at: [Link]

  • Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 10(48), 59736–59743. Available at: [Link]

  • Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Reissert reaction. Available at: [Link]

  • Miki, Y., et al. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction. Yakugaku Zasshi, 120(5), 539-550. Available at: [Link]

  • Sanchez-Mendoza, E., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules, 26(22), 7006. Available at: [Link]

  • Brannmjk, X.P. (2020). Reissert‐Henze reaction. SciSpace. Available at: [Link]

  • Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. PubMed. Available at: [Link]

  • Gibson, H. W., et al. (2007). Diastereomeric Reissert compounds of isoquinoline and 6,7-dimethoxy-3,4-dihydroisoquinoline in stereoselective synthesis. Journal of Organic Chemistry, 72(15), 5720-5729. Available at: [Link]

  • Sanchez-Mendoza, E., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. MDPI. Available at: [Link]

  • (n.d.). Reissert Reaction. Cambridge University Press. Available at: [Link]

  • MySkinRecipes. (n.d.). 7-methoxyquinoline-4-carbonitrile. Available at: [Link]

  • U.S. Patent No. US4398916A. (1983). Process for purification of quinoline yellow. Google Patents.
  • Ruchirawat, S., et al. (n.d.). A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. Heterocycles, 6(1). Available at: [Link]

  • Stanovnik, B., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-297. Available at: [Link]

  • Ökten, S., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Journal of Molecular Structure, 1234, 130175. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

  • (n.d.). Synthesis route for compound 7. ResearchGate. Available at: [Link]

  • Chinese Patent No. CN101602723B. (2012). Preparation method of 2-methyl-8-aminoquinoline. Google Patents.
  • Chinese Patent No. CN108610288B. (2020). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.

Sources

Optimization

Technical Guide: Minimizing Side Reactions During 7-Methoxyquinoline-2-carbonitrile Hydrolysis

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The hydrolysis of 7-Methoxyquinoline-2-carbonitrile to its corresponding carboxylic acid is a pivotal step in the synthesis of various pharmacophores, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The hydrolysis of 7-Methoxyquinoline-2-carbonitrile to its corresponding carboxylic acid is a pivotal step in the synthesis of various pharmacophores, including quinolone antibiotics and kinase inhibitors. While the quinoline ring is robust, the 7-methoxy group introduces a specific vulnerability: susceptibility to O-demethylation (ether cleavage) under harsh acidic conditions. Furthermore, the electron-rich nature of the ring can subtly influence the electrophilicity of the nitrile carbon, occasionally leading to stalled amide intermediates.

This guide provides an optimized protocol and troubleshooting framework designed to maximize yield while suppressing three critical side reactions:

  • O-Demethylation (Formation of 7-hydroxyquinoline-2-carboxylic acid).

  • Incomplete Hydrolysis (Stalling at the carboxamide stage).

  • Thermal Decarboxylation (Loss of CO₂).

Reaction Pathway & Side Reaction Analysis

Understanding the competition between the desired pathway and side reactions is critical for control. The diagram below illustrates the reaction landscape.

ReactionPathway Nitrile 7-Methoxyquinoline- 2-carbonitrile Amide Intermediate: Carboxamide Nitrile->Amide Hydrolysis (Fast) Acid Target Product: 7-Methoxyquinoline- 2-carboxylic Acid Amide->Acid Hydrolysis (Rate Limiting) Hydroxy Side Product A: 7-Hydroxyquinoline (Demethylation) Acid->Hydroxy Strong Acid / High T (Avoid HBr/HI) Decarb Side Product B: 7-Methoxyquinoline (Decarboxylation) Acid->Decarb T > 150°C (Thermal)

Figure 1: Reaction pathway showing the sequential hydrolysis and potential deviation points.[1]

Optimized Experimental Protocol

To ensure reproducibility and minimize demethylation, Alkaline Hydrolysis is the preferred method over acidic hydrolysis. The basic environment preserves the methyl ether linkage.

Method A: Standard Alkaline Hydrolysis (Recommended)

Reagents:

  • Substrate: 7-Methoxyquinoline-2-carbonitrile (1.0 eq)

  • Base: Sodium Hydroxide (NaOH), 10-20% aqueous solution (5.0 eq)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) [1:1 v/v with aq. base]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitrile (1.0 eq) in Ethanol.

  • Addition: Add the 10-20% NaOH solution (5.0 eq). The mixture may become slightly turbid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85°C) .

    • Critical Check: Monitor by TLC or HPLC after 2 hours. You will first see the amide intermediate appear and then disappear.

  • Completion: Continue reflux until the amide peak is <1% (typically 3-5 hours).

  • Workup (The Danger Zone):

    • Cool the reaction to room temperature.

    • Slowly acidify with 2M HCl to pH 3-4. Do not use concentrated acid or heat during this step to prevent demethylation.

    • The carboxylic acid will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 40-50°C . Avoid temperatures >100°C during drying to prevent decarboxylation.

Method B: Peroxide-Assisted Hydrolysis (For Stubborn Amides)

If the reaction stalls at the amide stage (common with electron-rich rings), the addition of Hydrogen Peroxide (Radziszewski conditions) can accelerate the hydration.

  • Modification: Add 30% H₂O₂ (2.0 eq) to the alkaline mixture at 50°C before ramping to reflux. The peroxide generates the hydroperoxide anion (HOO⁻), a super-nucleophile that attacks the nitrile faster than OH⁻ [1].

Troubleshooting Guide & FAQs

Issue 1: O-Demethylation (Product is a Phenol)

Symptom: NMR shows loss of the methoxy singlet (~3.9 ppm) and appearance of a broad phenolic -OH. Mass spec shows M-14 peak. Root Cause:

  • Use of strong mineral acids (HBr, HI, or conc. H₂SO₄) for hydrolysis.[2]

  • Over-acidification during workup accompanied by heating. Corrective Action:

  • Switch to Alkaline Hydrolysis (Method A). Ether linkages are stable in base.

  • If acidic hydrolysis is mandatory (e.g., substrate solubility), use 70% H₂SO₄ at 60-70°C strictly monitoring time. Avoid HBr entirely.

Issue 2: Stalled Reaction (High Amide Content)

Symptom: Reaction stops at the intermediate; HPLC shows two peaks (Acid + Amide). Root Cause:

  • The amide hydrolysis step is the rate-determining step and is slower than the nitrile hydration.

  • Insufficient base concentration or temperature. Corrective Action:

  • Increase Base Strength: Increase NaOH concentration to 20-30%.

  • Raise Temperature: Switch solvent from Ethanol (bp 78°C) to Ethylene Glycol (bp 197°C) to allow heating to 120-130°C (monitor carefully).

  • Use Nitrilase Enzymes: For ultra-high purity, use a nitrilase biocatalyst (e.g., Nitrilase 113) which converts nitrile directly to acid without free amide accumulation [2].

Issue 3: Low Yield / Decarboxylation

Symptom: Product mass is lower than expected; gas evolution observed during drying. Root Cause:

  • Thermal Decarboxylation: Quinoline-2-carboxylic acids are prone to losing CO₂ because the nitrogen atom can stabilize the transition state (ylide-like intermediate). Corrective Action:

  • Gentle Drying: Never dry the free acid above 60°C. Use a vacuum oven with a desiccant.

  • Salt Formation: Isolate the product as the Sodium Salt (carboxylate) if stability is an issue, then acidify immediately prior to the next step.

Quantitative Data Summary

ParameterAcidic Hydrolysis (HCl/Reflux)Alkaline Hydrolysis (NaOH/EtOH)Enzymatic (Nitrilase)
Reaction Time 4-8 Hours3-5 Hours12-24 Hours
Yield (Typical) 60-75%85-95% >90%
Risk: Demethylation High NegligibleNone
Risk: Amide Residue ModerateLowVery Low
Scalability HighHighModerate

Decision Logic for Protocol Selection

Use this flowchart to select the optimal workflow based on your lab's constraints.

TroubleshootingFlow Start Start: 7-Methoxyquinoline- 2-carbonitrile CheckScale Is Scale > 100g? Start->CheckScale MethodA Use Method A: NaOH / EtOH Reflux CheckScale->MethodA Yes/No CheckStall Did reaction stall at Amide? MethodA->CheckStall AddPeroxide Add 2.0 eq H2O2 (Method B) CheckStall->AddPeroxide Yes (Mild Stall) Glycol Switch Solvent to Ethylene Glycol (120°C) CheckStall->Glycol Yes (Severe Stall) Workup Workup: Cool -> Acidify to pH 4 CheckStall->Workup No (Complete) AddPeroxide->Workup Glycol->Workup

Figure 2: Decision tree for protocol selection and troubleshooting stalled reactions.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (General mechanism of peroxide-assisted hydrolysis).
  • Almac Group. (2023). Nitrilase mediated mild hydrolysis of a carbon-14 nitrile. Retrieved from

  • Chemistry LibreTexts. (2023). Hydrolysis of Nitriles. Retrieved from

  • Google Patents. (2003). Method for preparing heterocyclic-carboxylic acids (US6562972B1). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: IR Spectroscopy Nitrile Peak Assignment for 7-Methoxyquinoline-2-carbonitrile

This guide provides a technical analysis of the IR spectroscopy nitrile peak assignment for 7-Methoxyquinoline-2-carbonitrile , designed for researchers requiring precise structural characterization. Executive Summary Pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the IR spectroscopy nitrile peak assignment for 7-Methoxyquinoline-2-carbonitrile , designed for researchers requiring precise structural characterization.

Executive Summary

Precise assignment of the nitrile (


) stretching frequency in 7-Methoxyquinoline-2-carbonitrile  is critical for validating synthetic pathways and assessing purity. While the nitrile group typically exhibits a diagnostic absorption in the 2200–2250 cm⁻¹  region, the electronic environment of the quinoline scaffold and the 7-methoxy substituent induces specific frequency shifts.

This guide compares the efficacy of FTIR (ATR vs. Transmission) against Raman Spectroscopy for this specific assignment, concluding that FTIR (ATR) offers the optimal balance of resolution and practicality, primarily due to the high fluorescence interference risk associated with methoxy-substituted quinolines in Raman.[1]

Theoretical Framework & Peak Assignment

The Vibrational Signature

The nitrile group is a robust vibrational probe due to its distinct triple-bond character.[2] In 7-Methoxyquinoline-2-carbonitrile, the peak position is governed by two competing electronic factors:

  • Quinoline Conjugation (Red Shift): The nitrile group at the C2 position is conjugated with the aromatic quinoline ring. This conjugation reduces the bond order of the

    
     bond, lowering the frequency from the saturated baseline (~2250 cm⁻¹) to the aromatic range.[1]
    
  • 7-Methoxy Substituent Effect (Mesomeric Shift): The methoxy group (-OMe) at position 7 acts as a strong electron-donating group (EDG) via resonance (+M effect). This electron density is delocalized into the ring system, further increasing the electron density available to the conjugated system.[1] This typically results in a further slight red shift (lowering of wavenumber) and an increase in intensity compared to the unsubstituted quinoline-2-carbonitrile.

Predicted & Observed Values

Based on empirical data for quinoline-2-carbonitrile and Hammett substituent constants for methoxy groups, the assignment is as follows:

CompoundStructural FeatureExpected

Frequency
Intensity
Acetonitrile Non-conjugated (Aliphatic)~2252 cm⁻¹Medium
Quinoline-2-carbonitrile Conjugated (Aromatic)~2230–2240 cm⁻¹Strong
7-Methoxyquinoline-2-carbonitrile Conjugated + EDG 2220–2235 cm⁻¹ Very Strong

Expert Insight: The 7-OMe group enhances the change in dipole moment during vibration (


), making the nitrile peak in this compound significantly more intense than in electron-deficient analogs.

Comparative Analysis of Analytical Alternatives

Comparison 1: FTIR Sampling Techniques (ATR vs. KBr)

The choice of sampling technique significantly impacts spectral resolution and peak position accuracy.

FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet) Verdict for 7-OMe-Q-CN
Sample Prep None (Neat solid)Grinding/Pressing requiredATR (Efficiency)
Peak Position Slight red-shift (1-2 cm⁻¹) vs. transmission"True" frequencyKBr (Accuracy)
Reproducibility High (Pathlength fixed)Variable (Pellet thickness)ATR (Consistency)
Throughput HighMediumATR

Recommendation: Use Diamond ATR for routine identification. The strong dipole of the nitrile ensures it is easily detectable even with the lower pathlength of ATR.

Comparison 2: FTIR vs. Raman Spectroscopy

While Raman is often cited as superior for symmetric triple bonds, it presents a fatal flaw for this specific compound.[1]

  • FTIR Strength: The nitrile bond in 7-Methoxyquinoline-2-carbonitrile is highly polar due to the electron-withdrawing nitrogen and the electron-donating methoxy group. This creates a massive change in dipole moment, resulting in a strong IR signal .[1]

  • Raman Weakness (Fluorescence): Methoxy-substituted quinolines are known fluorophores. Excitation with standard lasers (532 nm or 785 nm) often triggers intense fluorescence that swamps the weak Raman scattering signal.

Critical Warning: Unless a 1064 nm (NIR) laser source is available, Raman is not recommended for 7-Methoxyquinoline-2-carbonitrile due to fluorescence interference.

Experimental Protocol: ATR-FTIR Characterization

Objective: To acquire a high-fidelity spectrum confirming the nitrile moiety.

Prerequisites:

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

  • Accessory: Single-bounce Diamond ATR.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans.

Step-by-Step Procedure:

  • Background Collection:

    • Clean the crystal with isopropanol. Ensure it is dry.

    • Collect an air background spectrum to subtract atmospheric

      
       (2350 cm⁻¹) and 
      
      
      
      .[1] Note:
      
      
      is dangerously close to the nitrile region; proper background subtraction is vital.
  • Sample Application:

    • Place approximately 2–5 mg of solid 7-Methoxyquinoline-2-carbonitrile onto the center of the diamond crystal.

    • Apply pressure using the anvil clamp until the force gauge indicates optimal contact.

  • Acquisition:

    • Scan range: 4000–600 cm⁻¹.

    • Monitor the live preview. Ensure the strongest peaks (likely aromatic C-H or C-O) do not exceed 1.0 Absorbance units to prevent detector saturation.

  • Data Processing:

    • Apply ATR Correction (if quantitative comparison to KBr literature data is needed).

    • Perform Baseline Correction (Rubberband method preferred).[1]

    • Identify the sharp, distinct peak in the 2220–2235 cm⁻¹ window.[1]

Decision Logic for Peak Assignment

The following diagram illustrates the logical workflow for confirming the nitrile identity, filtering out potential false positives like atmospheric


 or alkyne impurities.

NitrileAssignment Start Start: Spectral Acquisition RegionCheck Check Region 2200 - 2260 cm⁻¹ Start->RegionCheck PeakFound Peak Detected? RegionCheck->PeakFound PeakFound->Start No (Check Sample) CO2Check Is peak a doublet at ~2350 cm⁻¹? PeakFound->CO2Check Yes IntensityCheck Intensity Check: Is it Strong/Sharp? CO2Check->IntensityCheck No ReAcquire Re-run Background (CO2 Interference) CO2Check->ReAcquire Yes AlkyneCheck Check C≡C Alternative: Is there a C-H stretch at ~3300 cm⁻¹? IntensityCheck->AlkyneCheck Yes Impurity Suspect Alkyne or Impurity IntensityCheck->Impurity No (Weak) Confirmed CONFIRMED ASSIGNMENT: Nitrile (C≡N) AlkyneCheck->Confirmed No AlkyneCheck->Impurity Yes

Caption: Logic flow for validating the nitrile assignment, distinguishing it from atmospheric interferences and structural isomers.

References

  • NIST Chemistry WebBook. 2-Quinolinecarbonitrile Spectral Data. National Institute of Standards and Technology.[3] Available at: [Link][1]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (2019).[1][2][4] Detailed analysis of nitrile substituent effects. Available at: [Link]

  • Choi, S. et al. (2021).[1][5] Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles.[2][5][6][7] Chemistry – An Asian Journal.[5][7] Available at: [Link][1]

  • PubChem. Quinoline-2-carbonitrile Compound Summary. National Library of Medicine. Available at: [Link][1]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Methoxyquinoline-2-carbonitrile

For researchers and professionals in drug development and analytical chemistry, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for molecular char...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for molecular characterization, and a deep understanding of fragmentation patterns is key to unambiguous identification. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 7-Methoxyquinoline-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. We will compare the fragmentation behavior under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, offering insights into the structural information each method can provide.

Introduction to the Analyte: 7-Methoxyquinoline-2-carbonitrile

7-Methoxyquinoline-2-carbonitrile (C₁₁H₈N₂O, Molar Mass: 184.19 g/mol ) is a substituted quinoline, a structural motif prevalent in a wide array of pharmacologically active compounds. The presence of a methoxy group, a nitrile group, and the quinoline core bestows upon it a unique electronic and chemical character that dictates its behavior in the mass spectrometer. Understanding its fragmentation is crucial for its identification in complex matrices, for metabolic studies, and for quality control in synthetic processes.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a high-energy ionization technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule.[1] Due to the stability of the aromatic quinoline ring, a prominent molecular ion peak is expected.[2]

Predicted Fragmentation Pathways under EI

Upon electron impact, 7-Methoxyquinoline-2-carbonitrile (m/z 184) is expected to undergo a series of characteristic fragmentations. The primary fragmentation events are likely to involve the methoxy and nitrile substituents, as well as the quinoline ring itself.

A key fragmentation pathway for methoxy-substituted quinolines involves the initial loss of a methyl radical (•CH₃) to form a resonance-stabilized ion at m/z 169.[3] This is a common fragmentation for methoxy aromatic compounds. This is followed by the expulsion of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation for phenolic cations, to yield an ion at m/z 141.

Another predictable fragmentation pathway involves the nitrile group. Aromatic nitriles can lose the cyano radical (•CN), although this is less common than fragmentation of substituents on the ring. A more characteristic fragmentation of the quinoline ring system itself is the loss of hydrogen cyanide (HCN).[4] This would lead to a fragment ion at m/z 157.

The following table summarizes the predicted major fragment ions for 7-Methoxyquinoline-2-carbonitrile under EI-MS.

m/z Proposed Fragment Neutral Loss Notes
184[M]•⁺-Molecular Ion
169[M - •CH₃]⁺•CH₃Loss of a methyl radical from the methoxy group.
156[M - HCN]•⁺HCNLoss of hydrogen cyanide from the quinoline ring.
141[M - •CH₃ - CO]⁺•CH₃, COSubsequent loss of carbon monoxide from the [M - •CH₃]⁺ ion.
114[C₈H₄N]⁺C₂H₂Further fragmentation of the quinoline ring.
Visualizing EI Fragmentation

The proposed fragmentation pathway under Electron Ionization is depicted in the following diagram:

EI_Fragmentation M [C₁₁H₈N₂O]•⁺ m/z = 184 (Molecular Ion) F1 [C₁₀H₅N₂O]⁺ m/z = 169 M->F1 - •CH₃ F2 [C₁₀H₇N]•⁺ m/z = 156 M->F2 - HCN F3 [C₉H₅N₂]⁺ m/z = 141 F1->F3 - CO F4 [C₈H₄N]⁺ m/z = 114 F2->F4 - C₂H₂

Caption: Proposed EI fragmentation of 7-Methoxyquinoline-2-carbonitrile.

Experimental Protocol for EI-MS Analysis
  • Sample Preparation: Dissolve a small amount of 7-Methoxyquinoline-2-carbonitrile in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.

  • GC Conditions (if applicable):

    • Injector Temperature: 250°C

    • Column: A non-polar column (e.g., DB-5ms) is suitable.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230°C

    • Scan Range: m/z 40-300

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal fragmentation in the source.[5] This makes it ideal for determining the molecular weight of the analyte. Structural information is then obtained through tandem mass spectrometry (MS/MS) experiments, where the protonated molecule is isolated and fragmented via collision-induced dissociation (CID).

Predicted Fragmentation Pathways under ESI-MS/MS

For 7-Methoxyquinoline-2-carbonitrile, the protonated molecule [M+H]⁺ will have an m/z of 185. The fragmentation of this ion via CID is expected to proceed through pathways that differ from EI due to the even-electron nature of the precursor ion.

The most likely initial fragmentation will be the loss of a neutral methane (CH₄) molecule from the protonated methoxy group, a common fragmentation for protonated methoxy-containing compounds, leading to an ion at m/z 169. Another possibility is the loss of ammonia (NH₃) involving the nitrile nitrogen and protons from the ring, which would result in an ion at m/z 168. The loss of a neutral molecule of carbon monoxide (CO) from the [M+H-CH₄]⁺ ion could also occur, yielding a fragment at m/z 141.

The following table summarizes the predicted major fragment ions for 7-Methoxyquinoline-2-carbonitrile under ESI-MS/MS.

Precursor m/z Product m/z Neutral Loss Notes
185169CH₄Loss of methane from the protonated molecule.
185168NH₃Loss of ammonia.
169141COLoss of carbon monoxide from the m/z 169 fragment.
Visualizing ESI-MS/MS Fragmentation

The proposed fragmentation pathway under ESI-MS/MS is depicted in the following diagram:

ESI_Fragmentation M [C₁₁H₉N₂O]⁺ m/z = 185 (Protonated Molecule) F1 [C₁₀H₅N₂O]⁺ m/z = 169 M->F1 - CH₄ F2 [C₁₁H₆NO]⁺ m/z = 168 M->F2 - NH₃ F3 [C₉H₅N₂]⁺ m/z = 141 F1->F3 - CO

Caption: Proposed ESI-MS/MS fragmentation of 7-Methoxyquinoline-2-carbonitrile.

Experimental Protocol for ESI-MS/MS Analysis
  • Sample Preparation: Dissolve the sample in a suitable solvent system for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid, to a concentration of approximately 10 µg/mL.

  • Instrumentation: Utilize a liquid chromatograph-tandem mass spectrometer (LC-MS/MS) system.

  • LC Conditions (if applicable):

    • Column: A C18 reversed-phase column is appropriate.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • MS1 Scan Range: m/z 100-300

    • MS/MS: Isolate the precursor ion at m/z 185 and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

Comparison of EI and ESI Fragmentation

Feature Electron Ionization (EI) Electrospray Ionization (ESI)
Primary Ion Molecular Ion [M]•⁺ (m/z 184)Protonated Molecule [M+H]⁺ (m/z 185)
Fragmentation Extensive, occurs in the ion source. Provides a detailed fingerprint.Minimal in-source fragmentation. Controlled fragmentation via CID in MS/MS.
Key Neutral Losses •CH₃, HCN, COCH₄, NH₃, CO
Information Provided Detailed structural information from a complex fragmentation pattern.Accurate molecular weight determination and targeted structural information from MS/MS.
Sensitivity Generally lower than ESI.High sensitivity.
Typical Application GC-MS analysis of volatile and thermally stable compounds.LC-MS analysis of a wide range of compounds, including non-volatile and thermally labile molecules.

Conclusion

The mass spectrometric fragmentation of 7-Methoxyquinoline-2-carbonitrile provides a wealth of structural information that can be harnessed for its unequivocal identification and characterization. Electron Ionization offers a detailed fragmentation fingerprint, ideal for library matching and elucidation of the core structure. In contrast, Electrospray Ionization coupled with tandem mass spectrometry provides a more controlled fragmentation, confirming the molecular weight and allowing for targeted investigation of specific structural motifs. The choice of ionization technique will ultimately depend on the analytical question at hand. For comprehensive structural elucidation, employing both hard and soft ionization techniques will provide the most complete picture of the molecule's identity and chemical properties.

References

  • Gaber, A. M., et al. (2007). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 61(1), 65-70.
  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved from [Link]

  • Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. Retrieved from [Link]

  • Chen, H., et al. (2000). Fragmentation of ion–molecule adducts of transition metal ions with aromatic ring‐containing nitriles in the gas phase. Journal of Mass Spectrometry, 35(6), 753-760.
  • Cisneros, H. S., et al. (2015). Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. International Journal of Mass Spectrometry, 377, 243-250.
  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.
  • Chemistry Learning. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule [Video]. YouTube. Retrieved from [Link]

  • Schröder, D., et al. (2011). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 22(1), 43-51.
  • ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Retrieved from [Link]

  • ResearchGate. (n.d.). a, b Comparison between the electron ionization mass spectrum of the.... Retrieved from [Link]

  • Kertész, I., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 999-1007.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews in Journal of Chemistry, 13(2).
  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105.
  • Liu, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 844.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • University of Toronto. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry [Slides]. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Wang, X., et al. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry, 10, 968630.
  • ResearchGate. (n.d.). The structures of the substituted quinolines. Retrieved from [Link]

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Validation

A Comparative Guide to the Reactivity of 7-Methoxy vs. 6-Methoxy Quinoline-2-carbonitriles for the Research Scientist

For researchers and professionals in drug development and medicinal chemistry, the quinoline scaffold is a cornerstone of molecular design. Its versatile reactivity allows for the synthesis of a diverse array of compound...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the quinoline scaffold is a cornerstone of molecular design. Its versatile reactivity allows for the synthesis of a diverse array of compounds with significant biological activity. Within this class, substituted quinoline-2-carbonitriles are particularly valuable intermediates. The strategic placement of functional groups, such as a methoxy group, on the quinoline ring can profoundly influence the reactivity of the carbonitrile moiety, thereby dictating the synthetic routes and the ultimate molecular architecture.

This in-depth technical guide provides a comparative analysis of the reactivity of two key positional isomers: 7-methoxyquinoline-2-carbonitrile and 6-methoxyquinoline-2-carbonitrile. While direct, side-by-side kinetic studies are not extensively reported in the literature, this guide leverages fundamental principles of physical organic chemistry, supported by data from analogous systems, to predict and explain the differential reactivity. Furthermore, we provide detailed experimental protocols to enable researchers to conduct their own comparative studies, ensuring a self-validating approach to understanding these important building blocks.

The Decisive Role of Methoxy Group Positioning: A Theoretical Framework

The reactivity of the 2-carbonitrile group in the quinoline system is primarily governed by the electron density at the C2 position. The carbon atom of the nitrile is electrophilic and susceptible to nucleophilic attack, while the nitrile nitrogen can be protonated or coordinated to a Lewis acid, enhancing this electrophilicity. The methoxy substituent, a moderately activating, electron-donating group, influences this reactivity through a combination of resonance (mesomeric) and inductive effects. The position of the methoxy group—at C6 or C7—determines the extent and nature of its electronic influence on the C2 position.

Electronic Effects of the 6-Methoxy Substituent:

The 6-methoxy group is positioned para to the nitrogen atom of the quinoline ring and meta to the C2 carbon. Its electron-donating resonance effect strongly increases the electron density of the entire aromatic system, including the pyridine ring. However, this donation to the C2 position is indirect. The primary resonance contribution of the 6-methoxy group is to the benzene ring of the quinoline scaffold.

Electronic Effects of the 7-Methoxy Substituent:

Conversely, the 7-methoxy group is meta to the ring nitrogen but can exert a more direct resonance effect on the C2 position through the quinoline system. This positioning allows for delocalization of the lone pair of electrons from the methoxy oxygen towards the C2 carbon, albeit through a more extended conjugated system.

Based on these electronic considerations, a key hypothesis emerges: the 6-methoxy group, through its powerful resonance donation to the carbocyclic ring, is expected to have a more pronounced electron-donating effect on the overall quinoline system, leading to a slight deactivation of the C2-carbonitrile towards nucleophilic attack compared to the 7-methoxy isomer.

Proposed Experimental Validation: A Head-to-Head Comparison

To empirically validate the theoretical predictions, we propose a series of comparative experiments. The following protocols are designed to be conducted in parallel under identical conditions to ensure a reliable comparison of the reactivity of 7-methoxyquinoline-2-carbonitrile and 6-methoxyquinoline-2-carbonitrile.

Synthesis of Precursors: 7-Methoxy and 6-Methoxy Quinoline-2-carbonitriles

The synthesis of both isomers can be achieved through established methodologies, often starting from the corresponding methoxy-substituted anilines. A common route involves a variation of the Combes quinoline synthesis or a Doebner-von Miller reaction followed by functional group manipulations to introduce the 2-carbonitrile. A more direct approach involves the palladium-catalyzed cyanation of a 2-haloquinoline precursor.

Table 1: Proposed Synthesis Routes for Methoxy-Substituted Quinoline-2-carbonitriles

PrecursorProposed ReactionKey ReagentsExpected Outcome
2-Chloro-7-methoxyquinolinePalladium-Catalyzed CyanationPd(PPh₃)₄, Zn(CN)₂, DMF7-Methoxyquinoline-2-carbonitrile
2-Chloro-6-methoxyquinolinePalladium-Catalyzed CyanationPd(PPh₃)₄, Zn(CN)₂, DMF6-Methoxyquinoline-2-carbonitrile
Experimental Protocol 1: Comparative Hydrolysis of the Nitrile Group

The hydrolysis of the 2-carbonitrile to a carboxylic acid or amide is a fundamental transformation. The rate of this reaction will be sensitive to the electrophilicity of the nitrile carbon.

Objective: To compare the rates of acid- and base-catalyzed hydrolysis of 7-methoxyquinoline-2-carbonitrile and 6-methoxyquinoline-2-carbonitrile.

Materials:

  • 7-Methoxyquinoline-2-carbonitrile

  • 6-Methoxyquinoline-2-carbonitrile

  • 1 M Hydrochloric Acid

  • 1 M Sodium Hydroxide

  • Ethanol (or a suitable co-solvent)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare stock solutions of 7-methoxyquinoline-2-carbonitrile and 6-methoxyquinoline-2-carbonitrile of known concentration in ethanol.

  • For acid hydrolysis, in separate reaction vessels, add a known volume of each stock solution to a pre-heated solution of 1 M HCl.

  • For base hydrolysis, in separate reaction vessels, add a known volume of each stock solution to a pre-heated solution of 1 M NaOH.

  • Maintain the reactions at a constant temperature (e.g., 60 °C).

  • At regular time intervals, withdraw an aliquot from each reaction mixture, quench the reaction (e.g., by neutralization), and analyze the composition by HPLC to determine the disappearance of the starting material and the appearance of the product (the corresponding carboxylic acid or amide).

  • Plot the concentration of the starting material versus time to determine the reaction rate constants for each isomer under both acidic and basic conditions.

Expected Outcome: Based on the predicted higher electrophilicity of the C2-carbonitrile in the 7-methoxy isomer, it is anticipated to undergo hydrolysis at a faster rate than the 6-methoxy isomer under both acidic and basic conditions.

Experimental Protocol 2: Comparative Reduction of the Nitrile Group

The reduction of the nitrile to a primary amine is another key transformation. The susceptibility of the nitrile to reduction by metal hydrides is also influenced by its electronic nature.

Objective: To compare the yields and reaction times for the reduction of 7-methoxyquinoline-2-carbonitrile and 6-methoxyquinoline-2-carbonitrile to the corresponding aminomethylquinolines.

Materials:

  • 7-Methoxyquinoline-2-carbonitrile

  • 6-Methoxyquinoline-2-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with a suitable catalyst

  • Anhydrous Tetrahydrofuran (THF) or other suitable solvent

  • Standard work-up reagents (e.g., water, NaOH solution, organic extraction solvent)

  • Thin Layer Chromatography (TLC) plates and Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • In two separate, dry reaction flasks under an inert atmosphere, dissolve an equimolar amount of 7-methoxyquinoline-2-carbonitrile and 6-methoxyquinoline-2-carbonitrile in anhydrous THF.

  • Cool both flasks to 0 °C.

  • To each flask, add an equimolar amount of LiAlH₄ (or the chosen reducing agent) portion-wise.

  • Monitor the progress of both reactions simultaneously by TLC.

  • Once the reactions are complete (as indicated by the disappearance of the starting material), perform a standard aqueous work-up.

  • Isolate the products (7-methoxyquinolin-2-yl)methanamine and (6-methoxyquinolin-2-yl)methanamine by extraction and purify by column chromatography.

  • Determine the yield of each product and compare the reaction times.

Expected Outcome: The more electrophilic nitrile in the 7-methoxy isomer is expected to be reduced more readily, potentially leading to a faster reaction time and/or a higher yield under identical reaction conditions.

Visualizing the Electronic Effects and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

electronic_effects cluster_6_methoxy 6-Methoxyquinoline-2-carbonitrile cluster_7_methoxy 7-Methoxyquinoline-2-carbonitrile 6-MeO-Q-CN 6-Methoxy- quinoline-2-carbonitrile Resonance_6 Strong +R effect (para to N) 6-MeO-Q-CN->Resonance_6 Inductive_6 -I effect 6-MeO-Q-CN->Inductive_6 Reactivity_6 Decreased electrophilicity at C2-CN Resonance_6->Reactivity_6 Inductive_6->Reactivity_6 7-MeO-Q-CN 7-Methoxy- quinoline-2-carbonitrile Resonance_7 Weaker +R effect (meta to N) 7-MeO-Q-CN->Resonance_7 Inductive_7 -I effect 7-MeO-Q-CN->Inductive_7 Reactivity_7 Relatively higher electrophilicity at C2-CN Resonance_7->Reactivity_7 Inductive_7->Reactivity_7 experimental_workflow Start Comparative Reactivity Study Synthesis Parallel Synthesis of 7-MeO-Q-CN and 6-MeO-Q-CN Start->Synthesis Hydrolysis Comparative Hydrolysis (Acidic and Basic) Synthesis->Hydrolysis Reduction Comparative Reduction (e.g., with LiAlH4) Synthesis->Reduction Analysis_Hydrolysis HPLC Analysis: Determine Rate Constants Hydrolysis->Analysis_Hydrolysis Analysis_Reduction TLC/GC-MS Analysis: Compare Yields and Reaction Times Reduction->Analysis_Reduction Conclusion Correlate Reactivity with Positional Isomerism Analysis_Hydrolysis->Conclusion Analysis_Reduction->Conclusion

Caption: Proposed experimental workflow for comparing reactivity.

Conclusion and Future Outlook

The strategic placement of a methoxy group on the quinoline ring system offers a subtle yet powerful tool for modulating the reactivity of other functional groups. Based on fundamental electronic principles, it is predicted that the 7-methoxyquinoline-2-carbonitrile will exhibit greater reactivity towards nucleophilic attack and reduction at the 2-carbonitrile position compared to its 6-methoxy counterpart. This guide provides the theoretical underpinnings for this hypothesis and, crucially, offers detailed experimental protocols for its validation.

By conducting these comparative studies, researchers can gain a deeper, empirically-backed understanding of the structure-reactivity relationships within this important class of heterocyclic compounds. This knowledge is not merely academic; it has direct implications for the efficient design and synthesis of novel quinoline-based molecules in the pursuit of new therapeutics and functional materials. The self-validating nature of the proposed experiments empowers researchers to generate their own conclusive data, fostering a more robust and informed approach to chemical synthesis.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • El-Gamal, M. I., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences, 21(11), 1156–1162. [Link]

  • Chen, Y. L., et al. (2013). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-6,7-dimethoxy-2-phenylquinoline derivatives. European Journal of Medicinal Chemistry, 63, 826–832. [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations (2nd ed.). Wiley-VCH. [Link]

Safety & Regulatory Compliance

Safety

Senior Scientist’s Guide: PPE &amp; Handling Protocol for 7-Methoxyquinoline-2-carbonitrile

Executive Safety Summary 7-Methoxyquinoline-2-carbonitrile is a functionalized heterocyclic building block. While often classified under "General Warning" (Irritant/Harmful) rather than "Fatal," its structural compositio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

7-Methoxyquinoline-2-carbonitrile is a functionalized heterocyclic building block. While often classified under "General Warning" (Irritant/Harmful) rather than "Fatal," its structural composition—an aryl nitrile fused to a lipophilic quinoline ring—demands a safety protocol that exceeds standard "lab coat and latex" procedures.

The Core Risks:

  • Metabolic Cyanide Potential: Unlike aliphatic nitriles, aryl nitriles are relatively stable. However, ingestion or aggressive hydrolysis can theoretically liberate cyanide ions (

    
    ).
    
  • Lipophilicity: The methoxy-quinoline scaffold increases lipid solubility, enhancing the potential for dermal absorption compared to simple inorganic salts.

  • Acid Incompatibility: Contact with strong acids can catalyze hydrolysis, releasing toxic Hydrogen Cyanide (HCN) gas.

Hazard Architecture & PPE Causality

Why we choose specific equipment (The "Why" behind the "What")

Molecular FeaturePhysiological RiskPPE/Engineering Control & Rationale
Nitrile Moiety (-CN) Chemical Asphyxiation (Low probability, High consequence)Engineering Control: All handling must occur in a certified fume hood to prevent inhalation of dust or hydrolysis byproducts (HCN).
Quinoline Ring Skin/Eye Irritation & Dermal AbsorptionGlove Selection: Standard latex is insufficient due to organic permeation. Nitrile gloves (min 5 mil) are required; the material matches the chemical class, offering better resistance than latex against organic breakdown.
Solid State (Powder) Respiratory Irritation (Particulate inhalation)Respiratory Protection: If weighing outside a hood (discouraged), a P100/N95 particulate respirator is mandatory to prevent alveolar deposition of the solid.

The PPE Matrix: Specifications

Strict adherence to these specifications is required for all personnel handling >100 mg.

A. Hand Protection (The "Double-Shell" Protocol)

Do not rely on a single layer of thin examination gloves.

  • Inner Layer: 4 mil Nitrile (Examination Grade) – Acts as a sweat barrier and last line of defense.

  • Outer Layer: >5 mil Nitrile or Neoprene (Chemical Resistant) – Provides physical durability and permeation resistance.

  • Protocol: Change outer gloves immediately upon any visible splash. Aryl nitriles in organic solvents can permeate thin gloves in <5 minutes.

B. Eye & Face Protection[1][2][3][4][5]
  • Standard Operation: ANSI Z87.1 Chemical Safety Goggles. (Safety glasses are insufficient for powders that can drift).

  • Large Scale (>10g): Face shield required over goggles to protect against splash/projectile failure during synthesis.

C. Respiratory Protection[4][5]
  • Primary Control: Fume Hood (Face velocity 80–100 fpm).

  • Secondary Control (Spill Cleanup/Weighing): Half-face respirator with P100 (HEPA) cartridges. Organic Vapor (OV) cartridges are added if the compound is dissolved in volatile solvents (DCM, Ethyl Acetate).

Operational Workflow: Step-by-Step

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Check fume hood flow monitor.

  • Acid Segregation: Remove all strong acids (HCl,

    
    ) from the immediate workspace to eliminate the risk of accidental hydrolysis.
    
  • Prepare Decontamination Solution: Have a saturated solution of Sodium Bicarbonate (

    
    ) ready to neutralize any potential acid spills that could contact the nitrile.
    
Phase 2: Handling & Synthesis
  • Donning: Put on Tyvek lab coat (or cotton lab coat with impervious apron), followed by the Double-Shell glove system.

  • Weighing: Perform all weighing inside the fume hood. If using an analytical balance that requires a draft-free environment, use a static-free powder funnel to transfer rapidly to a tared vial, limiting open-air exposure.

  • Solubilization: If dissolving, add solvent slowly. The methoxy group activates the ring; avoid strong oxidizers which could react exothermically.

Phase 3: Doffing & Waste[2][5]
  • Wipe Down: Wipe all exterior containers with a solvent-dampened tissue (Acetone/Ethanol) before removing them from the hood.

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand, turning it inside out) to ensure no skin contact with the outer surface.

  • Disposal:

    • Solid Waste: Label as "Toxic Solid - Nitrile Derivative."

    • Liquid Waste: Segregate into "Basic/Neutral Organic" waste. NEVER pour into Acidic Waste streams.

Visual Decision Logic

Use the following diagrams to determine PPE requirements and Emergency Response actions.

Figure 1: PPE Selection Logic

Caption: Decision tree for selecting appropriate PPE based on physical state and quantity.

PPE_Selection Start Start: Handling 7-Methoxyquinoline-2-carbonitrile State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic Solvent) State->Solution Quantity Quantity > 1g? Solid->Quantity Level2 PPE Level 2: Chemical Goggles, Double Nitrile, Fume Hood Mandatory Solution->Level2 Standard Level3 PPE Level 3: Level 2 + Face Shield + Impervious Apron/Sleeves Solution->Level3 Splash Risk High Level1 PPE Level 1: Safety Glasses, Lab Coat, Single Nitrile Gloves (Change often) Quantity->Level1 No Quantity->Level2 Yes

Figure 2: Emergency Response Workflow

Caption: Immediate actions following dermal or inhalation exposure.

Emergency_Response Exposure Exposure Event Type Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvent (enhances absorption) Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if breathing difficult Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78666, 7-Methoxyquinoline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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